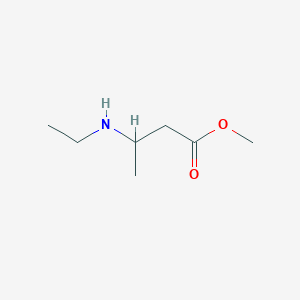
Methyl 3-(ethylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(ethylamino)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is a derivative of butanoic acid and contains an ethylamino group, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(ethylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For instance, the acid chloride derived from butanoic acid can react with methanol in the presence of a base to form the ester .
Industrial Production Methods
On an industrial scale, esters like this compound can be produced through continuous esterification processes. These processes often involve the use of catalysts to speed up the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(ethylamino)butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Butanoic acid and methanol.
Reduction: Butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(ethylamino)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-(ethylamino)butanoate involves its hydrolysis to release butanoic acid and methanol. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters . The ethylamino group can also participate in various biochemical pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Similar in structure but lacks the ethylamino group.
Ethyl butanoate: Another ester of butanoic acid but with an ethyl group instead of a methyl group.
Methyl 3-(methylamino)butanoate: Similar but with a methylamino group instead of an ethylamino group.
Uniqueness
Methyl 3-(ethylamino)butanoate is unique due to the presence of the ethylamino group, which can influence its reactivity and applications. This functional group can participate in additional chemical reactions and interactions compared to simpler esters like methyl butanoate .
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
methyl 3-(ethylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
WFITUCSMIUVQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


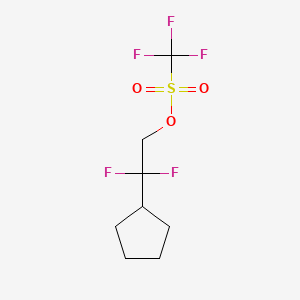
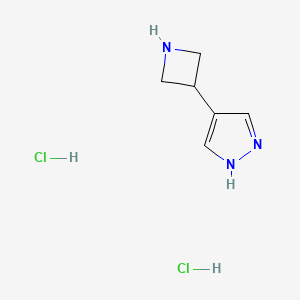

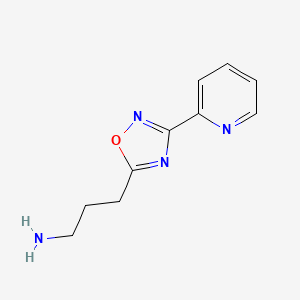
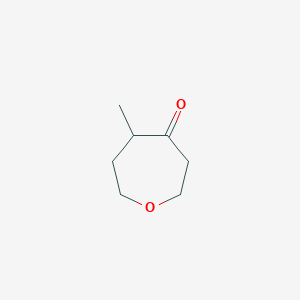
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
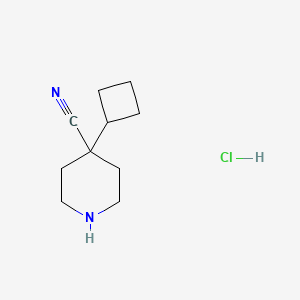
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
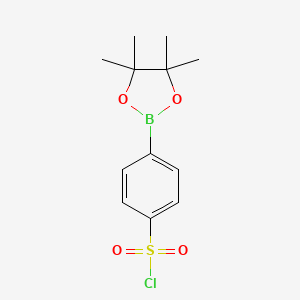
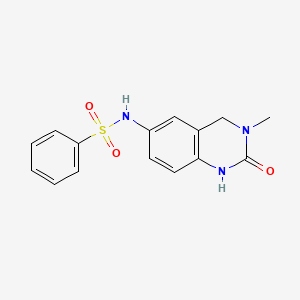
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
